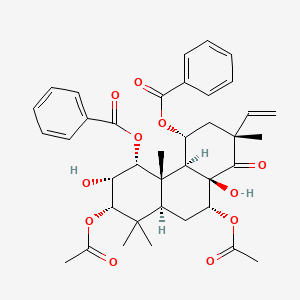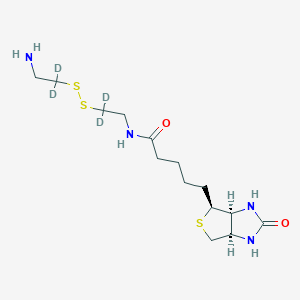
Biotinyl Cystamine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinyl Cystamine-d4 is a deuterated form of Biotinyl Cystamine, a compound that combines biotin with cystamine. Biotin is a vitamin that plays a crucial role in various metabolic processes, while cystamine is an aminothiol derived from cysteine. The deuterated form, this compound, is often used in scientific research due to its stability and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotinyl Cystamine-d4 is synthesized through a series of chemical reactions that involve the biotinylation of cystamine. The process typically starts with the preparation of cystamine, which is then reacted with biotin under specific conditions to form Biotinyl Cystamine. The deuterated form is obtained by incorporating deuterium atoms into the cystamine molecule .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment and reagents to facilitate the biotinylation and deuteration steps. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Biotinyl Cystamine-d4 undergoes various chemical reactions, including:
Oxidation: The thiol groups in cystamine can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups in cystamine can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted cystamine derivatives from substitution reactions .
Scientific Research Applications
Biotinyl Cystamine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a labeling agent for studying molecular interactions.
Biology: Utilized in the study of protein-protein and protein-DNA interactions due to its biotin component, which can bind to avidin or streptavidin.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and as a radioprotective agent.
Industry: Employed in the development of diagnostic assays and as a tool for studying biological pathways
Mechanism of Action
Biotinyl Cystamine-d4 exerts its effects through several mechanisms:
Binding to Proteins: The biotin component binds to avidin or streptavidin, facilitating the study of protein interactions.
Modulation of Biological Pathways: The cystamine component can modulate oxidative stress and inflammation pathways, involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling
Comparison with Similar Compounds
Similar Compounds
Cysteamine: A decarboxylated derivative of cysteine, used in the treatment of cystinosis.
Cystamine: The oxidized form of cysteamine, with similar biological activities.
Biotinyl Cystamine: The non-deuterated form of Biotinyl Cystamine-d4, used in similar research applications
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies in various scientific fields. The incorporation of deuterium atoms can also affect the compound’s pharmacokinetics and metabolic pathways, making it a valuable tool in research .
Properties
Molecular Formula |
C14H26N4O2S3 |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-amino-1,1-dideuterioethyl)disulfanyl]-2,2-dideuterioethyl]pentanamide |
InChI |
InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1/i7D2,8D2 |
InChI Key |
MFDWNMKIWHKJOW-KOOKUMTPSA-N |
Isomeric SMILES |
[2H]C([2H])(CN)SSC([2H])([2H])CNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


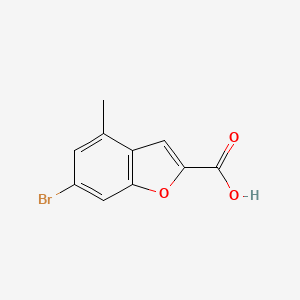
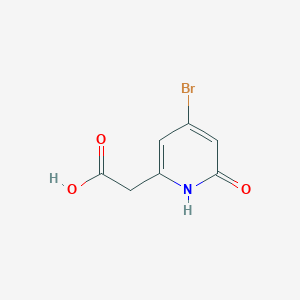
![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
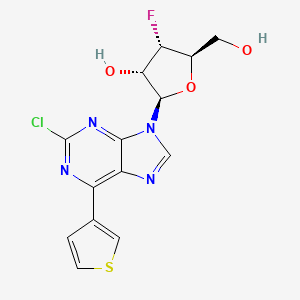


![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)
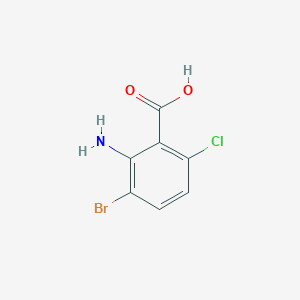
![1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)

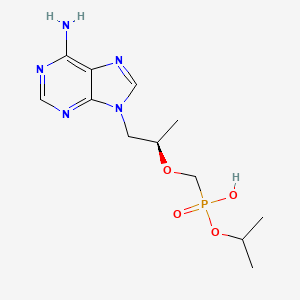
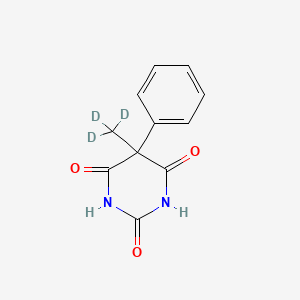
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B15294149.png)
